Superior α4β7 Integrin Inhibitory Activity of 4-(4-Methylphenyl)-L-phenylalanine-Based Peptidomimetics vs. Lead Compound
When incorporated into the biotin-R8ERY peptidomimetic scaffold, the 4-(4-methylphenyl)-L-phenylalanine-containing analog (one of compounds 6 or 7 in the series) exhibited an IC50 <15 μM in a cell adhesion assay, whereas the parent lead compound biotin-R8ERY showed an IC50 >15 μM [1]. All nine biaryl-modified peptidomimetics in this series outperformed the lead, confirming the benefit of the 4-methylphenyl substitution.
| Evidence Dimension | α4β7 integrin inhibitory activity (IC50) |
|---|---|
| Target Compound Data | <15 μM |
| Comparator Or Baseline | biotin-R8ERY (lead compound): >15 μM |
| Quantified Difference | At least 2-fold improvement (estimated) |
| Conditions | Mn²⁺-activated adhesion of mouse TK-1 T cells to mouse MAdCAM-1 |
Why This Matters
Demonstrates enhanced potency in a therapeutically relevant integrin inhibition assay, supporting selection for drug discovery programs targeting inflammatory bowel disease and multiple sclerosis.
- [1] Papst S, Noisier AF, Brimble MA, Yang Y, Krissansen GW. Synthesis and biological evaluation of tyrosine modified analogues of the α4β7 integrin inhibitor biotin-R₈ERY. Bioorg Med Chem. 2012;20(17):5139-5149. doi:10.1016/j.bmc.2012.07.010. View Source
